5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides These compounds are characterized by a furan ring substituted at the 2-position with an anilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Anilide: The brominated intermediate is then reacted with 3,4-dicyanophenol in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) to form the phenoxy derivative.
Coupling Reaction: The phenoxy derivative is coupled with 4-aminophenylfuran-2-carboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furan ring and the phenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation could result in the formation of a carboxylic acid derivative .
Scientific Research Applications
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Biological Research: The compound is investigated for its interactions with various biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets is influenced by its structural features, including the presence of the bromine atom and the dicyanophenoxy group .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: This compound shares the furan-2-carboxamide core but has different substituents, leading to variations in its chemical and biological properties.
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds have a similar brominated indole core and are studied for their anticancer properties.
Uniqueness
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide is unique due to the presence of the dicyanophenoxy group, which imparts distinct electronic and steric properties.
Properties
Molecular Formula |
C19H10BrN3O3 |
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Molecular Weight |
408.2 g/mol |
IUPAC Name |
5-bromo-N-[4-(3,4-dicyanophenoxy)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H10BrN3O3/c20-18-8-7-17(26-18)19(24)23-14-2-5-15(6-3-14)25-16-4-1-12(10-21)13(9-16)11-22/h1-9H,(H,23,24) |
InChI Key |
YKHOZTNICJHWKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)OC3=CC(=C(C=C3)C#N)C#N |
Origin of Product |
United States |
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